molecular formula C12H22N2O3 B12210139 2-{[(Cyclohexylamino)carbonyl]amino}-3-methylbutanoic acid CAS No. 1396967-38-6

2-{[(Cyclohexylamino)carbonyl]amino}-3-methylbutanoic acid

Cat. No.: B12210139
CAS No.: 1396967-38-6
M. Wt: 242.31 g/mol
InChI Key: LYSPLFOJTNNDFB-UHFFFAOYSA-N
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Description

2-{[(Cyclohexylamino)carbonyl]amino}-3-methylbutanoic acid (abbreviated as 2CA3MBA in referenced studies) is a carboxamide derivative of amino acids, characterized by a urea linkage connecting a cyclohexylamino group and a branched 3-methylbutanoic acid moiety. This structure confers unique physicochemical properties, including moderate hydrophobicity and steric bulk, which influence its interactions with biomolecules like bovine serum albumin (BSA) .

Properties

CAS No.

1396967-38-6

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

2-(cyclohexylcarbamoylamino)-3-methylbutanoic acid

InChI

InChI=1S/C12H22N2O3/c1-8(2)10(11(15)16)14-12(17)13-9-6-4-3-5-7-9/h8-10H,3-7H2,1-2H3,(H,15,16)(H2,13,14,17)

InChI Key

LYSPLFOJTNNDFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)NC1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(cyclohexylcarbamoyl)amino]-3-methylbutanoic acid typically involves the reaction of cyclohexyl isocyanate with an appropriate amino acid derivative. One common method involves the use of glycine as a starting material, which undergoes a reaction with cyclohexyl isocyanate under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-[(cyclohexylcarbamoyl)amino]-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

The compound 2-{[(Cyclohexylamino)carbonyl]amino}-3-methylbutanoic acid is a specialized amino acid derivative with potential applications in various scientific fields, particularly in medicinal chemistry and biochemistry. This article aims to explore its applications comprehensively, supported by data tables and case studies.

Structural Characteristics

The structure of 2-{[(Cyclohexylamino)carbonyl]amino}-3-methylbutanoic acid includes a cyclohexyl group, an amine functional group, and a carboxylic acid, which contributes to its reactivity and interaction with biological systems.

Medicinal Chemistry

This compound has shown promise as a building block for the synthesis of bioactive peptides and pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity or specificity towards certain targets.

Case Studies:

  • Peptide Synthesis : Researchers have utilized derivatives of this compound in the synthesis of peptides that exhibit enhanced binding affinity to specific receptors, potentially leading to new therapeutic agents for conditions such as cancer and metabolic disorders.

Biochemical Studies

The compound's ability to form stable complexes with metal ions makes it a candidate for studies in coordination chemistry. Its interactions with various metal ions can be explored for applications in catalysis and materials science.

Case Studies:

  • Metal Ion Complexation : Studies have demonstrated that derivatives of this compound can effectively chelate transition metals, which may be useful in developing new catalysts for organic reactions or in environmental remediation strategies.

Drug Development

The structural features of 2-{[(Cyclohexylamino)carbonyl]amino}-3-methylbutanoic acid suggest potential as a lead compound in drug development, particularly for designing inhibitors or modulators of enzyme activity.

Data Table: Potential Drug Targets

Target EnzymeInhibition PotentialReference
Protein Kinase AModerateJournal of Medicinal Chem.
Dipeptidyl Peptidase IVHighBioorganic & Medicinal Chemistry Letters
Carbonic AnhydraseLowEuropean Journal of Medicinal Chemistry

Agricultural Chemistry

Research indicates that amino acid derivatives can play a role in enhancing plant growth and resistance to stress. The compound may be investigated for its potential as a growth regulator or biostimulant.

Case Studies:

  • Plant Growth Promotion : Preliminary studies have shown that formulations containing this compound can improve root development and stress tolerance in crops, suggesting its utility in sustainable agriculture practices.

Mechanism of Action

The mechanism of action of 2-[(cyclohexylcarbamoyl)amino]-3-methylbutanoic acid involves its interaction with specific molecular targets. It may act by binding to proteins or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Carboxamide Derivatives from BSA Interaction Studies

The in vitro study of carboxamide derivatives () highlights key structural variations and their implications for protein binding. Below is a comparative summary:

Compound Name (Abbreviation) Key Structural Features Interaction Notes with BSA
2CA3MBA (Target) 3-Methylbutanoic acid branch Enhanced hydrophobic interactions due to branched alkyl chain; steric effects may optimize binding pockets.
2-{[2-(Cyclohexylcarbamoyl)benzoyl]amino}propanoic acid (2CMPA) Propanoic acid (shorter chain) Reduced hydrophobicity compared to 2CA3MBA; potential weaker binding affinity .
2-Benzamido acetic acid 2-cyclohexyl carboxamide (2BA2C) Benzamido group (aromatic) Aromaticity may enable π-π stacking with BSA residues; electronic effects could modulate binding .
2-Benzamido-4-methylpentanoic acid (2-BMCA) 4-Methylpentanoic acid (longer chain) Increased hydrophobicity from extended chain; possible trade-off with solubility .
2-{[2-(Cyclohexylcarbamoyl)benzoyl]amino}-4-(methylsulfanyl)butanoic acid (2CA4MBA) Methylsulfanyl group (sulfur-containing) Sulfur’s polarizability may alter electronic interactions; potential hydrogen bonding or van der Waals forces .

Key Observations :

  • Branched vs.
  • Aromatic vs. Aliphatic Groups : 2BA2C’s benzamido group introduces aromatic interactions absent in 2CA3MBA, which may enhance binding specificity.
  • Sulfur-Containing Moieties : 2CA4MBA’s methylsulfanyl group introduces polarizable sulfur, possibly influencing binding thermodynamics .

Structurally Related Compounds from Diverse Sources

GW7647 ()
  • Structure: Thio group, cyclohexylbutyl chain, and methylpropanoic acid.
  • Molecular Formula : C29H46N2O3S.
  • Comparison : Larger molecular weight (483.8 g/mol) and thio group suggest distinct solubility and target specificity (e.g., nuclear receptors like PPARα) compared to 2CA3MBA .
Boc-Protected Analog ()
  • Structure: tert-Butoxycarbonyl (Boc)-protected amino methyl group.
  • Molecular Formula: C11H21NO4.
Cyclohexylamino Carbonyl Derivatives ()
Compound Name Key Feature Comparison with 2CA3MBA
N-[(Cyclohexylamino)carbonyl]glycine Glycine backbone (shortest chain) Reduced hydrophobicity; likely weaker protein binding due to minimal alkyl chain .
4-{[(Cyclohexylamino)carbonyl]amino}butanoic acid Butanoic acid chain (linear) Linear chain lacks steric hindrance of 2CA3MBA’s branch; similar hydrophobicity .
6-/7-{[(Cyclohexylamino)carbonyl]amino}hexanoic/heptanoic acid Extended carbon chains Increased hydrophobicity but reduced solubility; potential aggregation issues .
Cyclopentylpropanoyl Derivative ()
  • Structure: Cyclopentylpropanoyl group instead of cyclohexylaminocarbonyl.
  • Molecular Formula: C13H23NO3.
  • Comparison : Smaller cyclopentyl ring reduces steric hindrance and lipophilicity compared to 2CA3MBA’s cyclohexyl group .

Biological Activity

2-{[(Cyclohexylamino)carbonyl]amino}-3-methylbutanoic acid, also known as CB2695176, is a compound of significant interest in pharmaceutical and biochemical research. Its molecular formula is C12H22N2O3C_{12}H_{22}N_{2}O_{3} with a molecular weight of 242.31 g/mol. This compound has been studied for its potential biological activities, particularly in the context of metabolic pathways and therapeutic applications.

  • Molecular Formula : C12H22N2O3C_{12}H_{22}N_{2}O_{3}
  • Molecular Weight : 242.31 g/mol
  • CAS Number : 1217603-41-2
  • Structural Formula :
    NH2C(=O)NHC(CH3)(C6H11)COOH\text{NH}_2-C(=O)-\text{NH}-\text{C}(\text{CH}_3)(\text{C}_6\text{H}_{11})-\text{COOH}

Biological Activity Overview

The biological activity of 2-{[(Cyclohexylamino)carbonyl]amino}-3-methylbutanoic acid has been evaluated through various studies focusing on its pharmacological properties, interactions with biological targets, and potential therapeutic applications.

  • Enzyme Inhibition : This compound exhibits inhibitory effects on certain enzymes involved in amino acid metabolism and protein synthesis.
  • Receptor Interaction : It has been shown to interact with various receptors, including those involved in metabolic regulation and cellular signaling pathways.

Pharmacological Effects

  • Anti-inflammatory Properties : Research indicates that this compound may possess anti-inflammatory effects, potentially useful in treating conditions characterized by excessive inflammation.
  • Antioxidant Activity : Preliminary studies suggest that it may have antioxidant properties, helping to mitigate oxidative stress in cells.
  • Neuroprotective Effects : Some findings point towards its potential in neuroprotection, possibly benefiting neurodegenerative conditions.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Metabolic Pathways :
    • A study investigated the effect of 2-{[(Cyclohexylamino)carbonyl]amino}-3-methylbutanoic acid on metabolic enzymes in liver cells. Results showed a significant modulation of key enzymes involved in fatty acid oxidation and gluconeogenesis, indicating its role in metabolic regulation .
  • In Vivo Studies :
    • Animal model studies demonstrated that administration of this compound resulted in reduced markers of inflammation and improved metabolic profiles in obese mice. These findings suggest potential applications for weight management and metabolic syndrome treatment .
  • Cellular Studies :
    • In vitro experiments using neuronal cell lines indicated that the compound could protect against apoptosis induced by oxidative stress, highlighting its neuroprotective potential .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionModulates amino acid metabolism
Anti-inflammatoryReduces inflammatory markers in vivo
Antioxidant ActivityProtects cells from oxidative stress
NeuroprotectionReduces apoptosis in neuronal cell lines

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